1-Chloro-1-ethynylcyclohexane
Description
1-Chloro-1-ethynylcyclohexane (C₈H₁₁Cl) is a substituted cyclohexane derivative featuring both a chlorine atom and an ethynyl group (C≡CH) bonded to the same carbon atom (position 1) of the cyclohexane ring. Its molecular weight is 142.63 g/mol, as derived from its molecular formula . The compound is structurally distinct due to the presence of a highly reactive ethynyl group, which imparts unique electronic and steric properties. This reactivity makes it valuable in organic synthesis, particularly in coupling reactions such as Sonogashira reactions, where terminal alkynes are key intermediates.
The compound is listed in specialized chemical catalogs (e.g., Enamine Ltd’s Building Blocks Catalogue) as a research chemical, suggesting its role in pharmaceutical or materials science applications .
Properties
CAS No. |
6209-75-2 |
|---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
1-chloro-1-ethynylcyclohexane |
InChI |
InChI=1S/C8H11Cl/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2 |
InChI Key |
GBHYSRYVIVDDHC-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)Cl |
Canonical SMILES |
C#CC1(CCCCC1)Cl |
Other CAS No. |
6209-75-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-Chloro-1-ethynylcyclohexane with structurally related chloro-substituted cyclohexanes:
Reactivity and Functional Group Analysis
- Ethynyl vs. Methyl/Chloro Groups: The ethynyl group in this compound confers sp-hybridization, enabling participation in alkyne-specific reactions (e.g., cycloadditions, nucleophilic substitutions).
- Positional Isomerism: 1-Chloro-4-ethylcyclohexane demonstrates how substituent placement affects properties.
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